Methyl 4-piperidineacetate - 168986-49-0

Methyl 4-piperidineacetate

Catalog Number: EVT-321453
CAS Number: 168986-49-0
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Methyl 4-piperidineacetate and its derivatives are a class of compounds that have been extensively studied due to their diverse pharmacological properties. These compounds have been synthesized and evaluated for their potential as therapeutic agents in various fields, including pain management, cancer treatment, and metabolic disorders. The following analysis will delve into the mechanism of action and applications of these compounds, drawing from the research findings of several studies.

Molecular Structure Analysis

Methyl 4-piperidineacetate participates in various chemical reactions typical of its functional groups. The ester functionality can undergo hydrolysis to yield 4-piperidineacetic acid. [] The nitrogen atom in the piperidine ring can act as a nucleophile, facilitating reactions like alkylation, acylation, and reductive amination. [, , , , , , , , , , , , , ] Specific reaction conditions and yields would depend on the reacting partners and desired products.

Applications in Various Fields

Pain Management

The kappa-opioid receptor agonists, such as the aforementioned methyl 4-[(3,4-dichlorophenyl)acetyl]-3-[(1-pyrrolidinyl) methyl]-1-piperazinecarboxylate, have shown significant antinociceptive properties, indicating their potential use in pain management. These compounds could provide a new class of painkillers with a high degree of selectivity and potency, reducing the risk of side effects associated with non-selective opioid agonists1.

Cancer Treatment

The inhibition of LSD1 by 3-(piperidin-4-ylmethoxy)pyridine derivatives represents a novel approach to cancer therapy. By selectively inhibiting this enzyme, these compounds can modulate gene expression and potentially halt the proliferation of cancer cells, offering a targeted treatment option for leukemia and solid tumors2.

Metabolic Disorders

Compounds like 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride have been observed to reduce food intake and weight gain in obese rats, suggesting a role in the management of obesity and related metabolic disorders. The increase in free fatty acid concentration indicates a possible mechanism involving the modulation of lipid metabolism5.

Gastrointestinal Applications

The study of 4-(p-sulfamoylbenzoyl)-N-methyl-piperidine and related compounds has revealed their effects on carbonic anhydrase and basal gastric acid secretion. These findings suggest potential applications in treating conditions like acid reflux or peptic ulcers, with a mechanism of action that may differ from traditional antacids4.

2,3-Dihydro-5,6-dimethoxy-2-((piperidin-4-yl)methyl)inden-1-one

    Compound Description: This compound serves as a key intermediate in the synthesis of donepezil, a drug used to treat Alzheimer's disease. Researchers synthesized a series of carboxamides and thioureas derived from this compound to evaluate their potential as acetylcholinesterase (AChE) inhibitors. []

(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205)

    Compound Description: CPI-1205 is a highly potent and selective inhibitor of histone methyltransferase EZH2, currently in Phase I clinical trials for B-cell lymphoma. []

Phosphoric Acid Mono-(1-[4-[(s)-5-(acetylamino-methyl)-2-oxo-oxazolidin-3-yl]-2,6-difluorophenyl]-4-methoxymethyl-piperidin-4-yl) Ester

    Compound Description: This compound is a pharmacologically active agent, and a new process for its production has been developed. []

N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562)

    Compound Description: HTL22562 is a potent and selective CGRP receptor antagonist discovered through structure-based drug design. It exhibits favorable metabolic stability, solubility, and low lipophilicity, making it suitable for various administration routes. []

(2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine

    Compound Description: This compound was synthesized in eight steps, with the final step involving a deprotection reaction to yield the desired product. []

N-[4-(4-Fluoro)phenyl-2-piperidin-4-yl-thiazol-5-yl]pyrimidin-2-yl-N-phenylamines

    Compound Description: A series of these compounds, derived from two lead molecules (V-1 and V-2), were synthesized and evaluated for their fungicidal activity against Phytophthora capsici. Among these, compound IX-3g exhibited the highest antifungal activity in vivo. []

    Relevance: This group of compounds, specifically those incorporating a piperidin-4-yl group on the thiazole ring, exemplifies the exploration of structural variations around the piperidine motif found in Methyl 4-piperidineacetate. While Methyl 4-piperidineacetate was investigated for its larvicidal and repellent properties [], these related compounds demonstrate the potential of similar structures in tackling fungal diseases.

(R)-1-(3-((2-chloro-4-(((2-hydroxy-2-(8-hydroxy-2-oxo-1,2-dihydroquinolin-5-yl)ethyl)amino)methyl)-5-methoxyphenyl)amino)-3-oxopropyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate (TD-5959, GSK961081, batefenterol)

    Compound Description: Batefenterol is a first-in-class dual pharmacology multivalent muscarinic antagonist and β2 agonist. Developed as a potential treatment for chronic obstructive pulmonary disease (COPD), it demonstrated promising results in a phase 2b clinical trial. []

    Relevance: Batefenterol, while structurally distinct from Methyl 4-piperidineacetate, incorporates a piperidine ring as a key component. Although the substitution pattern on the piperidine ring differs, the presence of this shared motif highlights the importance of this scaffold in medicinal chemistry. This further emphasizes the diverse range of biological activities that can be achieved by modifying the substitution pattern around the piperidine ring, as seen with the larvicidal and repellent properties of Methyl 4-piperidineacetate [] compared to the bronchodilatory effects of batefenterol.

4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023)

    Compound Description: LNP023 is an orally bioavailable factor B inhibitor currently under clinical evaluation for treating various complement-mediated diseases, including age-related macular degeneration, paroxysmal nocturnal hemoglobinuria, and atypical hemolytic uremic syndrome. []

    Relevance: While LNP023 possesses a more complex structure compared to Methyl 4-piperidineacetate, it shares the common feature of a substituted piperidine ring. Although the substitution patterns differ, the presence of this shared motif emphasizes the significance of substituted piperidine rings in medicinal chemistry and their potential to target diverse biological pathways, as evidenced by the larvicidal activity of Methyl 4-piperidineacetate [] and the complement inhibitory activity of LNP023.

N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine (MBA236)

    Compound Description: MBA236 is a dual inhibitor of cholinesterase and monoamine oxidase, designed based on the structure of another dual inhibitor and QSAR predictions. []

    Relevance: Similar to Methyl 4-piperidineacetate, MBA236 features a piperidine ring with a substituent at the 4-position, highlighting the relevance of this structural motif in designing molecules with potential therapeutic applications. While Methyl 4-piperidineacetate exhibits larvicidal and repellent activity [], MBA236 targets different enzymes, suggesting the versatility of this scaffold for modulating diverse biological targets.

8-(1-{4-{(5-chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro(4.5)decan-2-one

    Compound Description: This compound is a dual inhibitor of anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) with potential applications in cancer treatment, especially non-small cell lung cancer (NSCLC), including brain metastases. []

    Relevance: Though structurally different from Methyl 4-piperidineacetate, this compound also contains a piperidine ring, a common structural feature indicating its potential significance in medicinal chemistry. While Methyl 4-piperidineacetate has shown activity against mosquito larvae [], this compound targets kinases involved in cancer development and progression, demonstrating the versatility of the piperidine motif for interacting with diverse biological targets.

Mechanism of Action

The kappa-receptor agonist activity of certain 4-substituted piperidine derivatives has been demonstrated, with compounds showing significant potency and selectivity. For instance, methyl 4-[(3,4-dichlorophenyl)acetyl]-3-[(1-pyrrolidinyl) methyl]-1-piperazinecarboxylate displays exceptional potency in functional in vitro assays and is a highly potent antinociceptive agent in vivo1. Similarly, 3-(piperidin-4-ylmethoxy)pyridine containing compounds have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), a target for certain cancers. These compounds are competitive inhibitors and can increase cellular H3K4 methylation, inhibiting the proliferation of several leukemia and solid tumor cells2. Additionally, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine has been found to be a potent anti-acetylcholinesterase inhibitor, with a proposed hypothetical binding site, and shows a marked increase in acetylcholine content in the rat cerebral cortex3.

Properties

CAS Number

168986-49-0

Product Name

Methyl 4-piperidineacetate

IUPAC Name

methyl 2-piperidin-4-ylacetate

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

InChI

InChI=1S/C8H15NO2/c1-11-8(10)6-7-2-4-9-5-3-7/h7,9H,2-6H2,1H3

InChI Key

VOUIHMBRJVKANW-UHFFFAOYSA-N

SMILES

COC(=O)CC1CCNCC1

Canonical SMILES

COC(=O)CC1CCNCC1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.